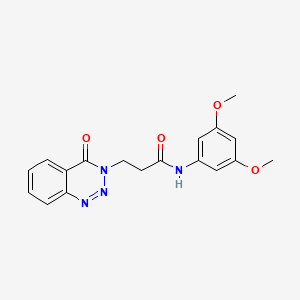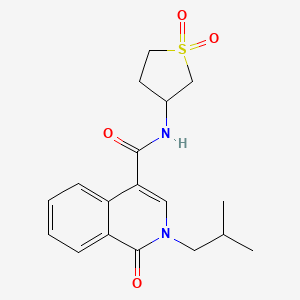![molecular formula C16H13BrClN3O B11153603 5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B11153603.png)
5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide is a complex organic compound that features both bromine and chlorine substituents on an indole ring, linked to a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The bromination and chlorination of the indole ring can be achieved using bromine and chlorine reagents, respectively . The final step involves coupling the halogenated indole with nicotinamide under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring or the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens .
Scientific Research Applications
5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity . The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide is unique due to the combination of bromine and chlorine substituents on the indole ring, coupled with a nicotinamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler indole or nicotinamide derivatives .
Properties
Molecular Formula |
C16H13BrClN3O |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
5-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13BrClN3O/c17-12-5-11(7-19-9-12)16(22)20-4-3-10-8-21-15-2-1-13(18)6-14(10)15/h1-2,5-9,21H,3-4H2,(H,20,22) |
InChI Key |
KBNNGISVGZNRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B11153534.png)
![(2R)-{[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]amino}(phenyl)ethanoic acid](/img/structure/B11153550.png)
![N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B11153553.png)
![N-[2-(furan-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B11153555.png)
![2-isobutyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11153559.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B11153585.png)

![1-methyl-2-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11153597.png)

![2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11153622.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide](/img/structure/B11153624.png)
